molecular formula C8H11Cl2NO B15178423 (R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride CAS No. 74009-52-2

(R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride

Cat. No.: B15178423
CAS No.: 74009-52-2
M. Wt: 208.08 g/mol
InChI Key: FGBDQRGDHYNPBE-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclohexadiene ring, and an acetyl chloride moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexadiene Intermediate: This step involves the cyclization of a suitable diene precursor with an amino group. The reaction conditions often include the use of a catalyst and a controlled temperature environment.

    Acetylation: The intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated product.

    Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above steps are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The cyclohexadiene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Substituted amides or esters.

    Oxidation: Oxidized derivatives of the cyclohexadiene ring.

    Reduction: Reduced derivatives of the cyclohexadiene ring.

    Hydrolysis: Corresponding carboxylic acid and hydrochloric acid.

Scientific Research Applications

Chemistry

In chemistry, ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive acetyl chloride group.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify molecular targets and pathways, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    alpha-Aminocyclohexadieneacetyl chloride: Lacks the ®-configuration and hydrochloride salt.

    Cyclohexadieneacetyl chloride: Lacks the amino group.

    Aminocyclohexadieneacetyl chloride: May have different stereochemistry.

Uniqueness

®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is unique due to its specific ®-configuration and the presence of both an amino group and an acetyl chloride moiety. This combination of features makes it particularly reactive and useful in various applications.

Properties

CAS No.

74009-52-2

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

(2R)-2-amino-2-cyclohexa-1,3-dien-1-ylacetyl chloride;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,4,7H,3,5,10H2;1H/t7-;/m1./s1

InChI Key

FGBDQRGDHYNPBE-OGFXRTJISA-N

Isomeric SMILES

C1CC(=CC=C1)[C@H](C(=O)Cl)N.Cl

Canonical SMILES

C1CC(=CC=C1)C(C(=O)Cl)N.Cl

Origin of Product

United States

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